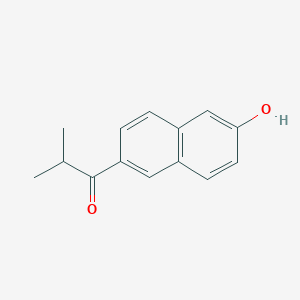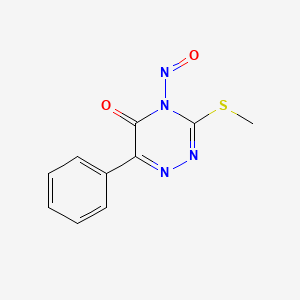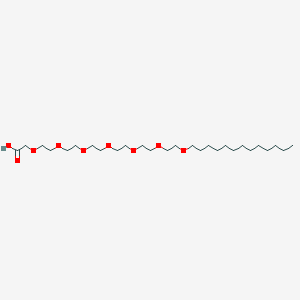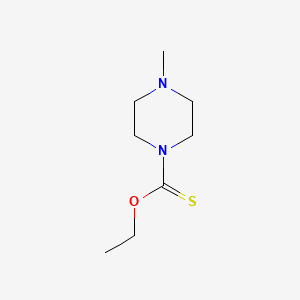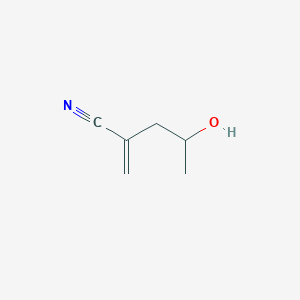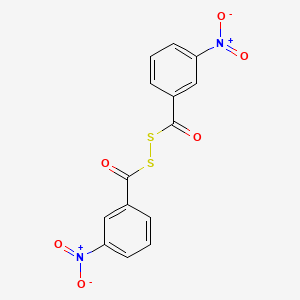
N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium bromide is a chemical compound known for its unique structure, which includes a pyrene moiety. Pyrene is a polycyclic aromatic hydrocarbon, and its inclusion in this compound imparts specific photophysical properties. This compound is often used in scientific research due to its fluorescence characteristics, making it valuable in various applications, including biological imaging and chemical sensing.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium bromide typically involves the following steps:
Starting Materials: The synthesis begins with pyrene and 3-bromopropylamine.
Alkylation Reaction: Pyrene is reacted with 3-bromopropylamine under basic conditions to form 3-(pyren-1-yl)propan-1-amine.
Quaternization: The resulting amine is then quaternized with methyl iodide to form N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium iodide.
Anion Exchange: Finally, the iodide ion is exchanged with a bromide ion using a bromide salt to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in larger reactors with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
化学反应分析
Types of Reactions
N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrene moiety can participate in redox reactions, altering its electronic properties.
Photochemical Reactions: Due to its fluorescent nature, it can undergo photochemical reactions under UV light.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like hydroxide, cyanide, and thiolate ions. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Photochemical Reactions: UV light sources are used to initiate photochemical reactions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium hydroxide.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyrene moiety.
Photochemical Reactions: Products vary based on the specific photochemical pathway.
科学研究应用
N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium bromide has several scientific research applications:
Biological Imaging: Its fluorescence properties make it useful for imaging biological samples, including cells and tissues.
Chemical Sensing: It can be used as a fluorescent probe to detect various analytes, including ions and small molecules.
Material Science: It is used in the development of fluorescent materials and sensors.
Environmental Monitoring: Its ability to detect pollutants and toxins makes it valuable in environmental monitoring.
作用机制
The mechanism of action of N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium bromide is primarily based on its fluorescence properties. When exposed to UV light, the pyrene moiety absorbs energy and transitions to an excited state. Upon returning to the ground state, it emits light, which can be detected and measured. This fluorescence can be influenced by the local environment, making it useful for sensing applications. The molecular targets and pathways involved include interactions with specific analytes that alter the fluorescence intensity or wavelength.
相似化合物的比较
Similar Compounds
- N,N,N-Trimethyl-3-(1-pyrenyl)-1-propanaminium chloride
- N,N,N-Trimethyl-2,3-bis(oleoyloxy)-1-propanaminium chloride
Uniqueness
N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium bromide is unique due to its specific combination of a pyrene moiety with a quaternary ammonium group. This combination imparts distinct fluorescence properties and solubility characteristics, making it particularly useful in applications where both fluorescence and ionic interactions are important.
属性
CAS 编号 |
105763-23-3 |
|---|---|
分子式 |
C22H24BrN |
分子量 |
382.3 g/mol |
IUPAC 名称 |
trimethyl(3-pyren-1-ylpropyl)azanium;bromide |
InChI |
InChI=1S/C22H24N.BrH/c1-23(2,3)15-5-8-16-9-10-19-12-11-17-6-4-7-18-13-14-20(16)22(19)21(17)18;/h4,6-7,9-14H,5,8,15H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
OJMOMBDPGLUBBG-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


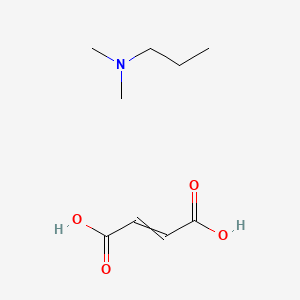
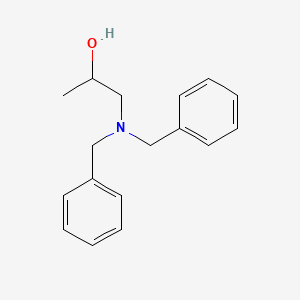
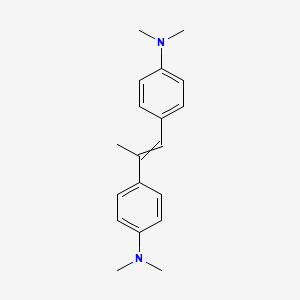
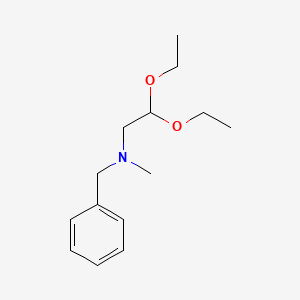
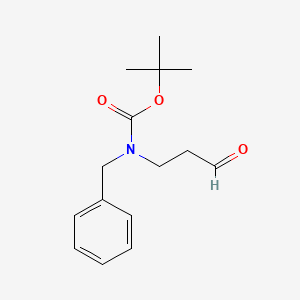
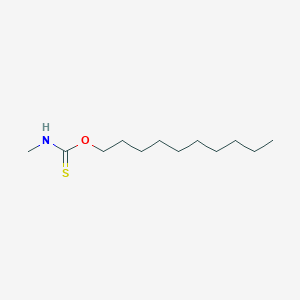
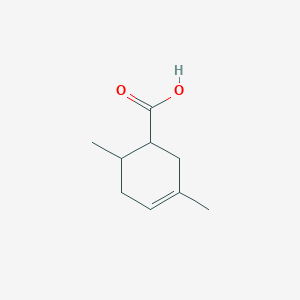
![Propan-2-yl 2-({ethoxy[(2-methylbutan-2-yl)amino]phosphoryl}oxy)benzoate](/img/structure/B14342706.png)
